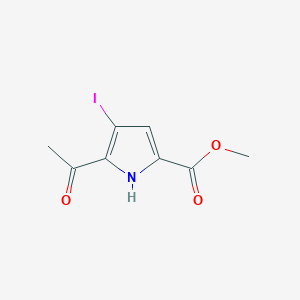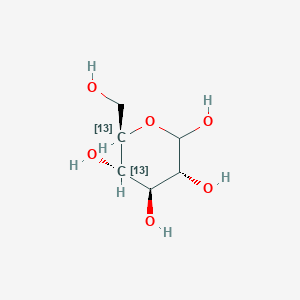
H-Trp-Pro-Tyr-OH
Übersicht
Beschreibung
“H-Trp-Pro-Tyr-OH” is a tripeptide composed of the amino acids tryptophan (Trp), proline (Pro), and tyrosine (Tyr) . It is often used in research and development .
Synthesis Analysis
The synthesis of peptides like “this compound” often involves solid-phase synthesis methods . These methods allow for the efficient and selective synthesis of peptides. The synthesis of peptides containing tryptophan and tyrosine has been reported to involve proton coupled electron transfer .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of the aromatic rings in tryptophan and tyrosine, and the unique cyclic structure of proline . These structures allow for various types of interactions, such as π–π or π–cation interactions .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to involve the aromatic rings of tryptophan and tyrosine . These reactions could include electron transfer mechanisms .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are largely determined by the properties of its constituent amino acids. Tryptophan, for example, has unique physico-chemical properties and is often encountered in membrane proteins .
Wissenschaftliche Forschungsanwendungen
Conformational Investigations
- Peptide Conformation and Electron Transfer : H-Trp-Pro-Tyr-OH peptides were studied to understand their conformations and roles in long-range electron transfer through protein matrices. CD spectroscopy revealed these peptides exhibit characteristics of a left-handed helical conformation similar to the 3(1) helix of the all-trans poly-L-proline II, especially in larger peptides with more proline residues (Wierzchowski, Majcher, & Poznański, 1995).
Amino Acid Hydrogen Bonds
- Hydrogen Bonding Properties : Research comparing the hydrogen-bonding abilities of aromatic amino acids like tryptophan, tyrosine, and others indicated that the OH..phi bonds formed by proton donors to the pi electron cloud above the aromatic system, such as in this compound, are crucial stabilizing interactions in protein structures (Scheiner, Kar, & Pattanayak, 2002).
Proline Cis-Trans Isomerization
- Proline Peptide Bond Isomerization : Studies on this compound peptides revealed insights into the cis-trans isomerization of proline peptide bonds and the conformation of aromatic side chains, providing valuable information on peptide backbone dynamics and folding (Poznański, Ejchart, Wierzchowski, & Ciurak, 1993).
Peptide Folding and Stability
- Role in Protein Folding : The conformational properties and cis-trans isomerization behavior of peptides like this compound contribute to understanding the mechanisms of protein folding and stability, particularly in the context of proline-rich sequences (Grathwohl & Wüthrich, 1981).
Radical Reactions in Proteins
- Hydroxyl Radical Interaction with Amino Acids : The interaction of hydroxyl radicals with amino acids like tryptophan, tyrosine, and proline, which occur in this compound peptides, is critical for understanding protein oxidative damage and reactions at protein-ligand interfaces (Hambly & Gross, 2008).
Oxygen Reduction in Biosynthetic Models
- Oxygen Reduction Modeling : Research on tryptophan and tyrosine, key components of this compound, has shed light on their roles in biosynthetic models of heme-copper oxidases, which are essential for understanding biological respiration processes (Ledray et al., 2022).
Understanding Amino Acid Dynamics
- Gas-Phase Studies of Amino Acids : Studies on the hydrogen/deuterium exchange in amino acids like tryptophan and tyrosine offer insights into the gas-phase structures and dynamics of these amino acids, contributing to a deeper understanding of their behavior in different environments (Rožman, Kazazić, Klasinc, & Srzić, 2003).
Beta-Barrel Protein Features
- Tyrosine's Role in Beta-Barrel Proteins : Tyrosine, a part of this compound, plays a critical role in the stability and folding of Greek key beta-barrel proteins, highlighting the importance of specific amino acid sequences in protein structure (Hemmingsen, Gernert, Richardson, & Richardson, 1994).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O5/c26-19(13-16-14-27-20-5-2-1-4-18(16)20)24(32)29-11-3-6-22(29)23(31)28-21(25(33)34)12-15-7-9-17(30)10-8-15/h1-2,4-5,7-10,14,19,21-22,27,30H,3,6,11-13,26H2,(H,28,31)(H,33,34)/t19-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORJKYIPJIRIRT-BVSLBCMMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CNC3=CC=CC=C32)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CNC3=CC=CC=C32)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90806078 | |
| Record name | L-Tryptophyl-L-prolyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90806078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62690-32-8 | |
| Record name | L-Tryptophyl-L-prolyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90806078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1443645.png)
![3-Iodo-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester](/img/structure/B1443647.png)
![2-[2-Chloro-3-(3,4-dimethoxy-phenyl)-acryloylamino]-benzoic acid](/img/structure/B1443649.png)
![2-(2-Bromo-ethyl)-[1,2]oxazinane](/img/structure/B1443651.png)


![tert-Butyl 2-oxo-2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4'-piperidine]-1'-carboxylate](/img/structure/B1443656.png)
![4-Hydroxymethyl-3-isopropyl-3,4,6,7-tetrahydro-imidazo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester](/img/structure/B1443657.png)

![2-(3-3,5-Dichlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1443660.png)



![(3aR,6aR)-Benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B1443667.png)
